![molecular formula C17H28BN3O3 B6333250 5-(4-(Dimethylamino)butanamido)pyridine-3-boronic acid pinacol ester CAS No. 1171891-21-6](/img/structure/B6333250.png)
5-(4-(Dimethylamino)butanamido)pyridine-3-boronic acid pinacol ester
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Overview
Description
“5-(4-(Dimethylamino)butanamido)pyridine-3-boronic acid pinacol ester” is a type of boronic ester, which is a valuable building block in organic synthesis . It is related to pinacol boronic esters, which are known for their stability and are generally environmentally benign . They have been used in a variety of chemical reactions, including the Suzuki–Miyaura coupling .
Synthesis Analysis
The synthesis of boronic esters like “5-(4-(Dimethylamino)butanamido)pyridine-3-boronic acid pinacol ester” often involves borylation approaches . Protodeboronation of alkyl boronic esters is not well developed, but there have been reports of catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .Chemical Reactions Analysis
Boronic esters are known for their versatility in chemical reactions. They can be converted into a broad range of functional groups . For example, they have been used in the Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .Physical And Chemical Properties Analysis
Boronic esters like “5-(4-(Dimethylamino)butanamido)pyridine-3-boronic acid pinacol ester” are known for their stability . They are generally insoluble in water .Scientific Research Applications
Organic Synthesis
Suzuki-Miyaura Cross-Coupling Reactions: The boronic acid pinacol ester functionality participates in Suzuki-Miyaura cross-coupling reactions. Researchers have utilized this compound as a versatile building block for synthesizing complex organic molecules, including pharmaceutical intermediates .
Synthesis of (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol: This compound serves as a precursor for the synthesis of (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol, which finds applications in pharmaceutical chemistry .
Conclusion
4-(dimethylamino)-N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)butanamide exhibits remarkable versatility, making it a valuable asset in various scientific endeavors. Its applications span medicinal chemistry, organic synthesis, materials science, and coordination chemistry. As research continues, we may uncover even more exciting uses for this intriguing compound . If you’d like further details or have additional questions, feel free to ask! 😊
Mechanism of Action
Future Directions
The use of boronic esters in organic synthesis is a vibrant field of research. Future directions could include the development of new methods for the functionalizing deboronation of alkyl boronic esters . Additionally, the development of new boronic esters with properties tailored for specific applications could be a promising area of research .
properties
IUPAC Name |
4-(dimethylamino)-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28BN3O3/c1-16(2)17(3,4)24-18(23-16)13-10-14(12-19-11-13)20-15(22)8-7-9-21(5)6/h10-12H,7-9H2,1-6H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUEHRVQOBJPSLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)NC(=O)CCCN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28BN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(dimethylamino)-N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)butanamide |
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